3-Hydroxy-4-methyl-5,6-dihydro-2H-pyran-2-one
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Overview
Description
3-Hydroxy-4-methyl-5,6-dihydro-2H-pyran-2-one is a heterocyclic organic compound It is part of the dihydropyran family, which consists of compounds with a six-membered ring containing one oxygen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methyl-5,6-dihydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-hydroxy-2-butanone with formaldehyde in the presence of an acid catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Hydroxy-4-methyl-5,6-dihydro-2H-pyran-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. Its unique structure allows it to bind to active sites of enzymes, altering their function and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
4-Hydroxy-5,6-dihydro-2H-pyran-2-one: Shares a similar structure but differs in its substitution pattern.
3-Hydroxy-2-methyl-4H-pyran-4-one: Exhibits different reactivity due to the position of the hydroxyl group.
Uniqueness
3-Hydroxy-4-methyl-5,6-dihydro-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
73978-11-7 |
---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
5-hydroxy-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C6H8O3/c1-4-2-3-9-6(8)5(4)7/h7H,2-3H2,1H3 |
InChI Key |
XXGZBQDZIDTQBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OCC1)O |
Origin of Product |
United States |
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